

Commercial Suppliers and Technical Guide for 2',4',6'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2',4',6'-Trimethylacetophenone

Cat. No.: B1293756

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2',4',6'-trimethylacetophenone**, a versatile ketone that serves as a valuable starting material in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds with potential therapeutic applications. This document outlines commercial suppliers, summarizes key technical data, provides detailed experimental protocols for the synthesis of important derivatives, and illustrates the relevant biological signaling pathways.

Commercial Availability

2',4',6'-Trimethylacetophenone is readily available from several commercial chemical suppliers. The typical purity offered is ≥97%, and it is commonly sold in quantities ranging from grams to kilograms. Researchers should always refer to the supplier's specific Certificate of Analysis (CoA) for lot-specific purity and impurity data.



Supplier	Product Number(s)	Purity Specification	Available Quantities
Sigma-Aldrich	92220	≥98.0% (GC)[1]	50 mL[2]
Fisher Scientific	A11549.14, A11549.22	>97.0% (GC)[3]	25 g, 100 g[3]
TCI America	T1117	>97.0% (GC)[4]	5 mL, 25 mL
ChemicalBook	CB5769074	Varies by supplier	Varies by supplier[2]
Synthonix	Т62393	>98%	25g, 100g, 500g

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and spectroscopic properties of 2',4',6'-trimethylacetophenone.

Property	Value	Reference
CAS Number	1667-01-2	[1]
Molecular Formula	C11H14O	[2]
Molecular Weight	162.23 g/mol	[2]
Appearance	Clear colorless to light yellow liquid	[2]
Boiling Point	235-236 °C (lit.)	[2]
Density	0.975 g/mL at 25 °C (lit.)	[2]
Refractive Index (n20/D)	1.517 (lit.)	[2]
Flash Point	>110 °C (>230 °F)	[2]
Solubility	Insoluble in water; soluble in alcohol and perfume materials.	[2]

Spectroscopic Data:



- ¹³C NMR (CDCl₃): Spectral data is available through resources like ChemicalBook.
- IR Spectrum: Infrared spectral data can be accessed through chemical databases.
- Mass Spectrum (GC-MS): Mass spectrometry data is available for this compound.

Synthesis of Bioactive Heterocycles

2',4',6'-Trimethylacetophenone is a valuable precursor for the synthesis of various heterocyclic compounds, most notably chalcones, which can then be converted into pyrimidines, benzodiazepines, and other derivatives with potential pharmacological activities.[5]

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of **2',4',6'-trimethylacetophenone** with an aromatic aldehyde to form a chalcone.[5]

Materials:

- 2',4',6'-Trimethylacetophenone
- Substituted aromatic aldehyde
- Ethanol
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40% aqueous)

Procedure:

- Dissolve **2',4',6'-trimethylacetophenone** (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in ethanol in a round-bottom flask.
- With stirring, slowly add the aqueous NaOH or KOH solution to the mixture.
- Continue stirring at room temperature for 2-4 hours, or until reaction completion is observed by thin-layer chromatography (TLC).



- Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
- Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Experimental Protocol: Synthesis of Pyrimidine Derivatives from Chalcones

This protocol outlines the synthesis of pyrimidine derivatives through the cyclization of a chalcone with quanidine hydrochloride.[5]

Materials:

- · Synthesized chalcone derivative
- · Guanidine hydrochloride
- Ethanol
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Procedure:

- In a round-bottom flask, dissolve the chalcone (1.0 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.
- Add a solution of NaOH or KOH to the mixture to achieve basic conditions.
- Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
- After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrimidine derivative.
- Collect the solid product by vacuum filtration, wash with water, and dry.



 Recrystallize the crude product from an appropriate solvent to yield the pure pyrimidine derivative.

Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives from Chalcones

This protocol details the synthesis of 1,5-benzodiazepine derivatives from a chalcone and ophenylenediamine.

Materials:

- Synthesized chalcone derivative
- o-Phenylenediamine
- Ethanol or Glacial Acetic Acid
- Piperidine (catalyst, if using ethanol)

Procedure:

- Dissolve the chalcone (1.0 equivalent) and o-phenylenediamine (1.1 equivalents) in either ethanol containing a few drops of piperidine or in glacial acetic acid.
- Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- If the product precipitates, collect it by filtration. Otherwise, pour the mixture into ice-cold water to induce precipitation.
- Wash the solid with cold water and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5benzodiazepine derivative.

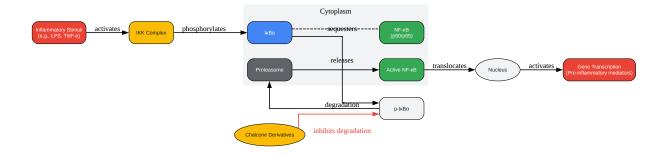
Biological Activity and Signaling Pathways



Derivatives of **2',4',6'-trimethylacetophenone**, particularly chalcones and the subsequent heterocyclic compounds, have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[5] The mechanisms of action for these compounds often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-kB Pathway Inhibition

Chalcone derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF- κ B is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In an unstimulated cell, NF- κ B is sequestered in the cytoplasm by an inhibitory protein called I κ B α . Inflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B α , allowing NF- κ B to translocate to the nucleus and activate the transcription of inflammatory mediators. Chalcones can inhibit this process by preventing the degradation of I κ B α .[6]



Click to download full resolution via product page

Caption: Inhibition of the NF-kB signaling pathway by chalcone derivatives.

Anticancer Activity via MAPK Pathway Modulation

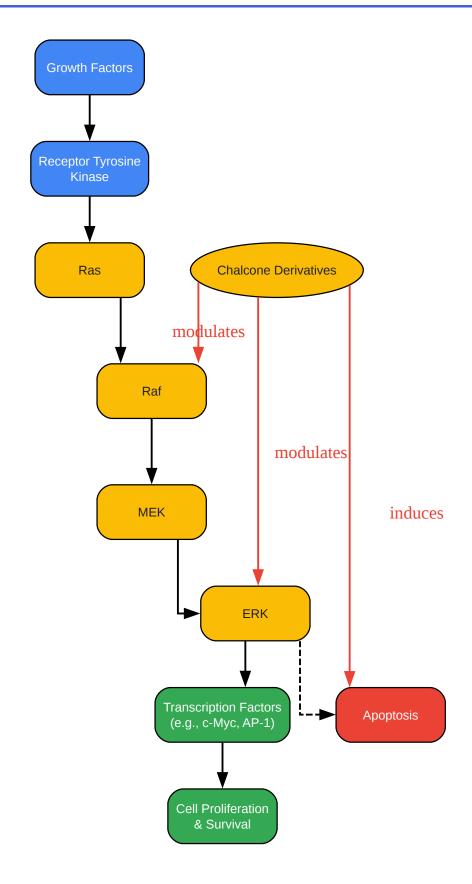


Foundational & Exploratory

Check Availability & Pricing

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some chalcone derivatives have demonstrated anticancer activity by modulating the MAPK pathway, which can lead to cell cycle arrest and apoptosis.[7]





Click to download full resolution via product page

Caption: Modulation of the MAPK signaling pathway by chalcone derivatives.



Conclusion

2',4',6'-Trimethylacetophenone is a commercially accessible and highly useful building block for the synthesis of a variety of heterocyclic compounds. The resulting chalcones, pyrimidines, and benzodiazepines are of significant interest to the drug discovery and development community due to their potential to modulate key signaling pathways implicated in inflammation and cancer. The experimental protocols provided herein offer a starting point for researchers to explore the rich chemistry and biology of derivatives from this versatile starting material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoid-Rich Extract from Bombyx batryticatus Alleviate LPS-Induced Acute Lung Injury via the PI3K/MAPK/NF-κB Pathway | MDPI [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2',4',6'-Trimethylacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293756#commercial-suppliers-of-2-4-6-trimethylacetophenone]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com